16alpha-Hydroxyprednisolone
Overview
Description
16alpha-Hydroxyprednisolone is a synthetic glucocorticoid, a class of corticosteroids that mimic the effects of hormones produced by the adrenal glands. It is primarily used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol .
Mechanism of Action
Target of Action
16alpha-Hydroxyprednisolone is a glucocorticoid, similar to cortisol . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to changes in gene expression . This binding results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes occur over hours to days .
Biochemical Pathways
This compound is a metabolite of the glucocorticoid budesonide . It is formed from budesonide by the cytochrome P450 (CYP) isoform CYP3A in human liver microsomes . The compound can be obtained from hydrocortisone bioconversion by combining a 1,2-dehydrogenation reaction performed by Arthrobacter simplex ATCC 31652 with a 16alpha-hydroxylation reaction by Streptomyces roseochromogenes ATCC 13400 .
Pharmacokinetics
It is known that glucocorticoids like prednisolone, which is similar to this compound, are well-absorbed and have a short duration of action . The half-life of prednisolone is 2.1-3.5 hours .
Result of Action
The result of the action of this compound is the suppression of the immune system and inflammation . This leads to a decrease in symptoms in various conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the bioconversion of hydrocortisone into this compound . Furthermore, genetic factors can have a major influence on the pharmacokinetic and dynamic profile of the individual patient .
Biochemical Analysis
Biochemical Properties
16alpha-Hydroxyprednisolone interacts with various enzymes and proteins in biochemical reactions . It is involved in the metabolism of budesonide, a glucocorticoid steroid . The nature of these interactions involves the conversion of budesonide into this compound .
Cellular Effects
The cellular effects of this compound are not fully understood. As a metabolite of budesonide, it may share some of its parent compound’s effects on cells. Budesonide is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. As a metabolite of budesonide, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of budesonide . It is produced as a result of the metabolism of budesonide, involving various enzymes and cofactors .
Preparation Methods
The preparation of 16alpha-Hydroxyprednisolone involves several synthetic routes and reaction conditions. One common method starts with 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate as the starting material. This compound undergoes a series of reactions including oxidation, bromo-hydroxylation, debromination, and alcoholysis to yield this compound . The process is designed to control impurities and ensure a high overall conversion rate, making it suitable for industrial production .
Chemical Reactions Analysis
16alpha-Hydroxyprednisolone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydroxylation: This reaction involves the introduction of a hydroxyl group (-OH) into the molecule. Enzymes like cytochrome P450 can catalyze this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
16alpha-Hydroxyprednisolone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: It serves as a tool to study the effects of glucocorticoids on cellular processes and gene expression.
Comparison with Similar Compounds
16alpha-Hydroxyprednisolone is similar to other glucocorticoids such as prednisolone, hydrocortisone, and dexamethasone. it has unique properties that make it distinct:
Hydrocortisone: Hydrocortisone is the natural form of cortisol, whereas this compound is a synthetic derivative with enhanced anti-inflammatory effects.
Dexamethasone: Dexamethasone is more potent than this compound but has a different side effect profile and duration of action.
Similar compounds include:
- Prednisolone
- Hydrocortisone
- Dexamethasone
- Budesonide
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKYBDYVXDAYPY-ILNISADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930496 | |
Record name | 16alpha-Hydroxyprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13951-70-7 | |
Record name | 16α-Hydroxyprednisolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13951-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16alpha-Hydroxyprednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013951707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha-Hydroxyprednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16.ALPHA.-HYDROXYPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW97540DC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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